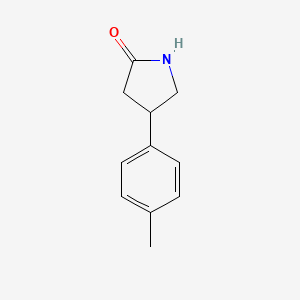

4-(4-Methylphenyl)pyrrolidin-2-one

Description

A Versatile Scaffold in Drug Discovery

The pyrrolidin-2-one scaffold offers several advantages for drug design. Its three-dimensional, non-planar structure allows for a greater exploration of pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net This feature, along with the potential for multiple stereogenic centers, enables the creation of diverse and stereochemically complex molecules. nih.govnih.gov The ability to introduce various substituents at different positions on the ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. nih.govpharmablock.com

The pyrrolidin-2-one nucleus is a key component in drugs with a wide range of therapeutic applications, including:

Anticancer agents: Derivatives have been developed to inhibit cancer cell growth. nih.govontosight.ai

Antiviral agents: Some pyrrolidinone-containing compounds have shown promise as inhibitors of viral enzymes. nih.govontosight.ai

Neuroprotective agents: Certain derivatives have demonstrated effects that could be beneficial in treating neurodegenerative diseases. ontosight.ai

Anti-inflammatory agents: The scaffold is found in compounds with anti-inflammatory properties. researchgate.netnih.gov

Anticonvulsant agents: Several pyrrolidinone derivatives have been investigated for their anticonvulsant activity. researchgate.netnih.gov

The versatility of the pyrrolidin-2-one scaffold makes it a privileged structure in the development of new therapeutic agents. researchgate.netontosight.ai

Overview of Research Trajectories for 4-(4-Methylphenyl)pyrrolidin-2-one and its Structural Analogs

Research into this compound and its analogs has primarily focused on their potential as modulators of the central nervous system, particularly as monoamine uptake inhibitors. nih.govnih.govdrugs.ie Monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) are crucial for regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.

A significant body of research has explored a class of compounds known as pyrovalerone analogs, which share the core structure of 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one. nih.govnih.govdrugs.ie While not identical to this compound, the research on these analogs provides valuable insights into the structure-activity relationships of related compounds.

Studies on these analogs have generally shown that they are potent inhibitors of DAT and NET, with less activity at SERT. nih.govdrugs.ie The stereochemistry of these molecules plays a crucial role in their biological activity, with the (S)-enantiomer often being the more potent isomer. nih.govdrugs.ie

The synthesis of various analogs has involved modifications to the aromatic ring and the alkyl chain, leading to compounds with varying potencies and selectivities for the different monoamine transporters. nih.gov For instance, the introduction of dichloro- or naphthyl- groups on the phenyl ring has resulted in highly potent inhibitors. nih.govdrugs.ie

The table below summarizes key findings from research on pyrovalerone analogs, which are structurally related to this compound.

| Compound Analog | Key Research Finding | Reference |

| 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | Potent and selective inhibitor of DAT and NET. | nih.gov |

| 1-naphthyl-2-(pyrrolidin-1-yl)pentan-1-one | Potent inhibitor of DAT, NET, and SERT. | nih.govdrugs.ie |

| (S)-1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | The more biologically active enantiomer. | nih.govdrugs.ie |

It is important to note that while the research on pyrovalerone analogs is informative, direct studies on the biological activity of this compound itself are less prevalent in the public domain. Further investigation is needed to fully elucidate its specific pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSVYVXCCKLTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500646 | |

| Record name | 4-(4-Methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55656-95-6 | |

| Record name | 4-(4-Methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylphenyl Pyrrolidin 2 One

Established Synthetic Routes to the Pyrrolidin-2-one Core and 4-(4-Methylphenyl)pyrrolidin-2-one

The formation of the γ-lactam ring of pyrrolidin-2-one can be achieved through several reliable and well-documented chemical transformations. These methods range from classical cyclization reactions to more complex multi-step sequences, providing chemists with a versatile toolkit for accessing these structures.

Lactamization-based Syntheses

Lactamization, the intramolecular cyclization of a γ-amino acid or its corresponding ester, is a fundamental and widely employed strategy for the synthesis of pyrrolidin-2-ones. This transformation is a key step in various synthetic pathways. For instance, a common route involves the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines, which generates a γ-amino ester intermediate. This intermediate is often not isolated but is subjected to in situ lactamization, typically under acidic conditions and heat, to yield the desired pyrrolidin-2-one ring. mdpi.comnih.govnih.gov The efficiency of this cyclization can be influenced by the reaction conditions and the nature of the substituents on the γ-amino ester.

Another approach involves the aza-Baeyer-Villiger rearrangement of 3-arylcyclobutanones. For example, 3-phenylcyclobutanone reacts with O-(diphenylphosphinyl)hydroxylamine in N,N-dimethylformamide (DMF) to yield 4-phenylpyrrolidin-2-one, a close analog of the target compound. orgsyn.org This method provides a direct route to the 4-arylpyrrolidin-2-one core structure through a ring expansion mechanism.

Additionally, multi-step sequences can culminate in a lactamization step. A synthetic method for 4-phenyl-2-pyrrolidone involves the condensation of diethyl malonate with 2-nitro-1-phenylethanone, followed by catalytic hydrogenation which leads to the formation of an intermediate that cyclizes to 3-(methoxycarbonyl)-4-phenyl-pyrrolidin-2-one. google.com Subsequent decarboxylation under alkaline conditions furnishes the final product. google.com

Cycloaddition Reactions in Pyrrolidin-2-one Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical method for constructing the five-membered pyrrolidine (B122466) ring with a high degree of stereocontrol. mdpi.com The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone of this approach. tandfonline.com These reactions can be used to create complex, densely substituted pyrrolidines. acs.orgrsc.org

For the synthesis of the pyrrolidin-2-one core, one strategy involves the [3+2] cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with isocyanates. mdpi.com While this directly affords a pyrrolidone structure, the resulting product contains two acceptor substituents at the C3 position which may require subsequent removal. mdpi.com Glycine-based decarboxylative 1,3-dipolar [3+2] cycloadditions also provide a versatile pathway to the pyrrolidine framework, offering advantages such as minimal byproduct formation and high atom economy. mdpi.com

The versatility of cycloaddition strategies is further highlighted by their use in synthesizing various pyrrolidine-containing polycyclic compounds and spiro-pyrrolidine heterocycles. mdpi.comtandfonline.com

Multi-step Synthetic Pathways for Complex Pyrrolidin-2-one Derivatives

The synthesis of complex or highly functionalized pyrrolidin-2-one derivatives often necessitates multi-step reaction sequences. These pathways allow for the careful and controlled introduction of various substituents onto the heterocyclic core. For instance, the synthesis of pyrovalerone, 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, and its analogs, involves several steps. nih.govdrugs.ie A general route begins with the appropriate α-bromoketones which are then reacted with pyrrolidine. nih.gov The precursor ketones can be obtained from aryl nitriles or through Friedel-Crafts acylation of substituted aryl precursors. nih.gov

Another multi-step approach starts with the Mannich reaction of 4-methylacetophenone, pyrrolidine, and paraformaldehyde to produce 4'-methyl-3-pyrrolidino propiophenone, a key intermediate for related structures. google.com Furthermore, a patented method for synthesizing 4-phenyl-2-pyrrolidone involves a three-step process: a condensation reaction of diethyl malonate and 2-nitro-1-phenylethanone, followed by catalytic hydrogenation to form and cyclize an intermediate, and finally a decarboxylation step to yield the target molecule. google.com These examples underscore the utility of sequential reactions in building molecular complexity around the pyrrolidin-2-one scaffold.

Utilization of Donor-Acceptor Cyclopropanes

Donor-acceptor (DA) cyclopropanes have emerged as versatile three-carbon building blocks for the synthesis of substituted pyrrolidin-2-ones. mdpi.comresearchgate.net A particularly effective strategy involves a Lewis acid-catalyzed ring-opening of the DA cyclopropane with a primary amine, such as an aniline or benzylamine. mdpi.comnih.govsemanticscholar.org This reaction forms a γ-amino ester intermediate. Subsequent in situ lactamization and dealkoxycarbonylation afford the 1,5-disubstituted pyrrolidin-2-one. mdpi.comnih.gov In this transformation, the DA cyclopropanes function as 1,4-C,C-dielectrophiles. mdpi.comnih.govsemanticscholar.org

This methodology has a broad scope, accommodating a variety of substituted anilines and a wide range of DA cyclopropanes bearing different (hetero)aromatic or alkenyl donor groups. mdpi.comnih.gov For example, 2-(p-tolyl)cyclopropane-1,1-diesters react with anilines in the presence of a nickel catalyst to produce the corresponding N-aryl-5-(p-tolyl)pyrrolidin-2-ones, which are structurally related to this compound. mdpi.com

| Starting DA Cyclopropane | Amine | Catalyst | Product | Yield |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | Ni(ClO₄)₂·6H₂O | 1,5-Diphenylpyrrolidin-2-one | 47% |

| Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | Aniline | Ni(ClO₄)₂·6H₂O | 1-Phenyl-5-(p-tolyl)pyrrolidin-2-one | 45% |

| Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate | Aniline | Ni(ClO₄)₂·6H₂O | 1-Phenyl-5-(thiophen-2-yl)pyrrolidin-2-one | 62% |

| Dimethyl 2-((E)-styryl)cyclopropane-1,1-dicarboxylate | Aniline | Ni(ClO₄)₂·6H₂O | 1-Phenyl-5-((E)-styryl)pyrrolidin-2-one | 58% |

This table presents selected examples of 1,5-disubstituted pyrrolidin-2-one synthesis from various donor-acceptor cyclopropanes as reported in the literature. mdpi.com

Development of Novel and Efficient Synthetic Strategies

Continuous efforts in organic synthesis are directed towards developing more efficient, selective, and sustainable methods for constructing key heterocyclic frameworks. In the context of pyrrolidin-2-ones, significant progress has been made in stereoselective and enantioselective approaches, enabling the synthesis of chiral molecules with high optical purity.

Stereoselective and Enantioselective Approaches in Pyrrolidin-2-one Synthesis

The development of stereoselective methods to control the three-dimensional arrangement of atoms is crucial, particularly for compounds intended for biological applications. Enantioselective synthesis of pyrrolidine derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from the chiral pool. nih.govnih.govmdpi.com

One powerful method is the asymmetric [3+2] cycloaddition reaction. chemistryviews.org For instance, a highly diastereoselective synthesis of densely substituted pyrrolidines has been achieved through the 1,3-dipolar cycloaddition of azomethine ylides with chiral N-tert-butanesulfinylazadienes. acs.org This reaction, catalyzed by silver carbonate, can create up to four stereogenic centers in a single step with excellent control over the relative and absolute stereochemistry. acs.orgchemistryviews.org

Another strategy involves the resolution of racemic mixtures. The resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) was accomplished by forming diastereomeric salts with dibenzoyl-D-tartaric acid. nih.govdrugs.ie Subsequent recrystallization allowed for the separation of the enantiomers, with the S-isomer identified as the more biologically active form. nih.gov

Furthermore, biocatalysis offers a green and highly selective alternative. Multi-enzymatic cascade processes involving transaminases and reductive aminases have been developed to convert non-symmetrical 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines. nih.gov These methods highlight the ongoing innovation in the asymmetric synthesis of the pyrrolidine core.

| Method | Key Feature | Stereochemical Outcome |

| Asymmetric [3+2] Cycloaddition | Use of chiral N-tert-butanesulfinylazadienes | High diastereoselectivity, up to four stereocenters controlled. acs.org |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent | Separation of enantiomers from a racemic mixture. nih.govdrugs.ie |

| Biocatalytic Cascade | Use of R- and S-selective transaminases and reductive aminases | Conversion of achiral diketones to enantiopure pyrrolidines. nih.gov |

This table summarizes different approaches to achieving stereoselectivity in the synthesis of substituted pyrrolidines.

Scalable Synthetic Methodologies for Research and Development

One of the most promising scalable strategies involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reductive cyclization. For the synthesis of this compound, this would entail the reaction of methyl or ethyl cinnamate derived from 4-methylbenzaldehyde with a nitromethane anion. The resulting Michael adduct can then undergo catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and effects cyclization to the desired lactam. The use of heterogeneous catalysts like Raney nickel or palladium on carbon (Pd/C) is particularly amenable to large-scale production due to their ease of handling and separation from the reaction mixture.

Another scalable approach is the reductive amination of γ-keto acids or their esters . The requisite precursor, 4-oxo-4-(4-methylphenyl)butanoic acid, can be prepared via Friedel-Crafts acylation of toluene with succinic anhydride. Subsequent reductive amination of this γ-keto acid with ammonia or an ammonia source, followed by spontaneous or acid-catalyzed cyclization, yields the target pyrrolidinone. This method is advantageous as it often proceeds in a one-pot fashion, minimizing purification steps.

A third potential scalable route is the catalytic hydrogenation of substituted pyrroles . A suitably substituted pyrrole precursor could be synthesized and then subjected to hydrogenation to afford the pyrrolidin-2-one. This method can provide excellent diastereoselectivity in the formation of multiple stereocenters. researchgate.net

Below is a table summarizing potential scalable synthetic routes:

| Route | Starting Materials | Key Steps | Advantages for Scalability |

| Michael Addition/Reductive Cyclization | 4-Methylbenzaldehyde, Nitromethane, Acrylate ester | Michael Addition, Catalytic Hydrogenation | Use of heterogeneous catalysts, potential for one-pot reaction. |

| Reductive Amination | Toluene, Succinic anhydride, Ammonia | Friedel-Crafts Acylation, Reductive Amination, Cyclization | Readily available starting materials, one-pot potential. |

| Catalytic Hydrogenation of Pyrroles | Substituted Pyrrole | Catalytic Hydrogenation | High diastereoselectivity, potential for continuous flow processes. researchgate.net |

Derivatization and Functionalization of this compound

The chemical versatility of this compound allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of a diverse library of compounds for various applications. These transformations can be broadly categorized into reactions involving the pyrrolidin-2-one ring system and modifications of the 4-methylphenyl moiety.

Chemical Reactions on the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring possesses several reactive sites that can be targeted for chemical modification. These include the lactam nitrogen, the carbonyl group, and the α-carbons to the carbonyl.

N-Alkylation and N-Acylation: The nitrogen atom of the lactam can be readily alkylated or acylated under basic conditions. Deprotonation with a suitable base, such as sodium hydride (NaH), followed by treatment with an alkyl halide or an acyl chloride, affords the corresponding N-substituted derivatives. These reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups.

Reactions at the α-Position: The methylene group adjacent to the carbonyl (C3 position) can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the C3 position. wikipedia.org The stereoselectivity of this alkylation can often be controlled by the choice of reagents and reaction conditions.

Amide Bond Formation: The lactam ring can be opened via hydrolysis under acidic or basic conditions to yield the corresponding γ-amino acid. This amino acid can then be coupled with other amines or amino acids using standard peptide coupling reagents to form amide bonds. luxembourg-bio.com

The following table provides examples of typical reactions on the pyrrolidin-2-one ring:

| Reaction Type | Reagents | Product Type | Typical Yields |

| N-Alkylation | NaH, Alkyl halide (e.g., CH₃I) | N-Alkyl-4-(4-methylphenyl)pyrrolidin-2-one | High |

| N-Acylation | NaH, Acyl chloride (e.g., CH₃COCl) | N-Acyl-4-(4-methylphenyl)pyrrolidin-2-one | High |

| α-Alkylation | LDA, Alkyl halide (e.g., CH₃CH₂Br) | 3-Alkyl-4-(4-methylphenyl)pyrrolidin-2-one | Moderate to High |

| Ring Opening (Hydrolysis) | H⁺/H₂O or OH⁻/H₂O | 4-Amino-4-(4-methylphenyl)butanoic acid | High |

Modifications of the 4-Methylphenyl Moiety

The 4-methylphenyl group offers additional sites for functionalization, primarily through electrophilic aromatic substitution and reactions of the methyl group.

Electrophilic Aromatic Substitution: The phenyl ring can undergo various electrophilic substitution reactions, such as halogenation (bromination, chlorination) and nitration. The directing effects of the alkyl group and the pyrrolidinone substituent will influence the position of substitution.

Oxidation of the Methyl Group: The methyl group can be oxidized to a variety of functional groups. For instance, treatment with a strong oxidizing agent like potassium permanganate (KMnO₄) can convert the methyl group to a carboxylic acid. Milder oxidation conditions can yield the corresponding aldehyde or alcohol.

The table below summarizes potential modifications of the 4-methylphenyl moiety:

| Reaction Type | Reagents | Product Type |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4-(Halogenated-4-methylphenyl)pyrrolidin-2-one |

| Nitration | HNO₃/H₂SO₄ | 4-(Nitro-4-methylphenyl)pyrrolidin-2-one |

| Oxidation | KMnO₄ | 4-(4-Carboxyphenyl)pyrrolidin-2-one |

Regioselective and Chemoselective Transformations of Pyrrolidin-2-one Derivatives

Achieving regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules derived from this compound.

Regioselective Alkylation: In derivatives of this compound that possess multiple acidic protons, regioselective alkylation can be achieved by carefully controlling the reaction conditions, such as the choice of base, solvent, and temperature. For example, in a molecule with both N-H and α-C-H protons, selective N-alkylation can often be accomplished using a weaker base, while α-alkylation requires a stronger, non-nucleophilic base like LDA.

Chemoselective Reduction: The carbonyl group of the pyrrolidin-2-one ring and any functional groups on the 4-methylphenyl moiety can exhibit different reactivities towards reducing agents. For instance, a chemoselective reduction of a ketone on a side chain in the presence of the lactam carbonyl can be achieved using milder reducing agents like sodium borohydride (NaBH₄) under controlled conditions. nih.govrsc.orgresearchgate.net Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyl groups.

The following table illustrates examples of selective transformations:

| Transformation | Substrate Feature | Reagents/Conditions | Selective Outcome |

| Regioselective Alkylation | N-H and α-C-H protons | 1. NaH, RX2. LDA, R'X | 1. N-Alkylation2. α-Alkylation |

| Chemoselective Reduction | Lactam carbonyl and ester group | NaBH₄ (controlled) | Selective reduction of the ester to an alcohol |

Structural Elucidation and Conformational Analysis of 4 4 Methylphenyl Pyrrolidin 2 One Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the initial identification and detailed structural analysis of 4-(4-Methylphenyl)pyrrolidin-2-one derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information to elucidate the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-methylphenyl group and the aliphatic protons of the pyrrolidin-2-one ring. The aromatic protons would typically appear as two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene ring. The methyl protons of the tolyl group would give a singlet peak around δ 2.3 ppm. The protons on the pyrrolidin-2-one ring would show more complex splitting patterns in the aliphatic region (δ 2.0-4.0 ppm) due to diastereotopicity and spin-spin coupling. The N-H proton of the lactam would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the lactam ring is expected to resonate at a downfield chemical shift, typically in the range of δ 175-180 ppm. The aromatic carbons of the 4-methylphenyl group would appear between δ 120-140 ppm, with the carbon attached to the methyl group and the carbon attached to the pyrrolidinone ring showing distinct chemical shifts. The methyl carbon of the tolyl group would have a characteristic signal around δ 20-25 ppm. The aliphatic carbons of the pyrrolidin-2-one ring would resonate in the upfield region of the spectrum.

A complete analysis of 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals, confirming the structural integrity of this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C=O | - | ~177 |

| N-H | broad singlet | - |

| Pyrrolidine-CH₂ | multiplet | ~40-55 |

| Pyrrolidine-CH | multiplet | ~40-50 |

| Aromatic-CH (ortho to pyrrolidinone) | doublet, ~7.2 | ~129 |

| Aromatic-CH (meta to pyrrolidinone) | doublet, ~7.1 | ~127 |

| Aromatic-C (ipso to pyrrolidinone) | - | ~138 |

| Aromatic-C (ipso to methyl) | - | ~136 |

| Tolyl-CH₃ | singlet, ~2.3 | ~21 |

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₁₁H₁₃NO), the molecular weight is 175.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 175. The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. The fragmentation patterns of organic molecules are governed by the stability of the resulting fragment ions.

Key Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the nitrogen atom is a common fragmentation pathway for lactams. This could lead to the loss of CO (m/z 147) or other small fragments.

Benzylic cleavage: The bond between the pyrrolidinone ring and the 4-methylphenyl group is a benzylic position. Cleavage at this bond would be favorable, leading to the formation of a stable tolyl radical or cation (m/z 91) and a pyrrolidin-2-one fragment.

Loss of the tolyl group: Fragmentation could result in the loss of the entire 4-methylphenyl group, leading to a fragment ion corresponding to the protonated pyrrolidin-2-one ring.

Ring opening and subsequent fragmentation: The pyrrolidin-2-one ring can undergo ring opening followed by a series of fragmentations, leading to various smaller ions.

The analysis of the relative abundances of these fragment ions in the mass spectrum can provide valuable structural information and help to distinguish between isomers.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 175 | [C₁₁H₁₃NO]⁺˙ | Molecular Ion |

| 160 | [C₁₀H₁₀NO]⁺ | Loss of CH₃ |

| 147 | [C₁₀H₁₃N]⁺˙ | Loss of CO |

| 91 | [C₇H₇]⁺ | Tolyl cation |

| 84 | [C₄H₆NO]⁺ | Pyrrolidin-2-one related fragment |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Characteristic IR Absorption Bands:

N-H Stretch: The stretching vibration of the N-H bond in the lactam ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The broadening is due to hydrogen bonding.

C=O Stretch: The carbonyl group of the five-membered lactam ring will exhibit a strong and sharp absorption band, typically in the range of 1670-1700 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in the lactam ring typically appears in the 1200-1350 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted benzene ring are expected in the 800-850 cm⁻¹ region.

The presence and positions of these characteristic bands in the IR spectrum provide strong evidence for the presence of the pyrrolidin-2-one ring and the 4-methylphenyl substituent.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (lactam) | Stretching | 3200-3400 (broad) |

| C=O (lactam) | Stretching | 1670-1700 (strong, sharp) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N (lactam) | Stretching | 1200-1350 |

| Aromatic C-H | Out-of-plane Bending | 800-850 |

X-ray Crystallographic Studies of Pyrrolidin-2-one Compounds

The five-membered pyrrolidin-2-one ring is not planar and can adopt several puckered conformations to relieve ring strain. The most common conformations are the envelope and twist (or half-chair) forms. In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, no four atoms are coplanar.

In the crystalline state, molecules of this compound will be held together by a network of intermolecular interactions. These interactions determine the crystal packing and influence the physical properties of the solid.

Hydrogen Bonding: The lactam functional group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of strong intermolecular hydrogen bonds, which are a dominant feature in the crystal packing of pyrrolidin-2-one derivatives. Molecules often form centrosymmetric dimers or extended chains through N-H···O=C hydrogen bonds.

The interplay of these different intermolecular forces will dictate the specific three-dimensional arrangement of the molecules in the crystal lattice of this compound.

Interactive Data Table: Common Intermolecular Interactions in 4-Arylpyrrolidin-2-one Crystals

| Interaction Type | Description | Typical Distance/Geometry |

| N-H···O=C Hydrogen Bond | Interaction between the lactam N-H and the carbonyl oxygen of a neighboring molecule. | N···O distance typically 2.8-3.2 Å. |

| π-π Stacking | Parallel or offset stacking of the aromatic rings. | Interplanar distance typically 3.3-3.8 Å. |

| C-H···π Interaction | Interaction between a C-H bond and the π-system of an aromatic ring. | H···π centroid distance typically 2.5-3.0 Å. |

| van der Waals Forces | Non-specific attractive and repulsive forces between molecules. | Dependent on intermolecular distances. |

Investigations into Dynamic Disorder and Solid-State Dynamics of Pyrrolidine (B122466) Rings

The study of solid-state dynamics and dynamic disorder in pyrrolidine rings, such as the one present in this compound and its derivatives, is crucial for understanding the stability, polymorphism, and ultimately the physicochemical properties of these compounds in their solid forms. The pyrrolidine ring is not a rigid structure and can exhibit conformational flexibility, which can manifest as dynamic disorder in the crystalline state. This phenomenon poses challenges in the structural elucidation and risk assessment of pharmaceutical compounds.

Advanced analytical techniques, particularly solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT) calculations, have proven to be powerful tools for investigating these dynamic processes. semanticscholar.org NMR crystallography, for instance, can effectively distinguish between static and dynamic structural disorder, providing insights into the molecular motions occurring within the crystal lattice. semanticscholar.org

Research into a pharmaceutical compound containing two crystallographically distinct yet pseudosymmetric pyrrolidine rings has shed light on the subtle factors that govern their dynamic behavior. semanticscholar.org In this particular case, one of the pyrrolidine rings was observed to undergo ring inversions, a form of dynamic disorder, while the other was constrained to torsional librations. semanticscholar.org This disparity in dynamic behavior, despite the near-symmetrical relationship of the two rings, highlights the significant influence of the local crystallographic environment on molecular motion. semanticscholar.org

The investigation revealed that the constraints on the more rigid pyrrolidine ring originated from close C–H···H–C contacts and less efficient C–H···π intermolecular interactions in the transition state of the ring inversion process. semanticscholar.org This underscores the critical role of intermolecular forces in dictating the solid-state dynamics of pyrrolidine rings. The presence of such dynamic disorder is not an isolated occurrence and is considered to be a relatively common feature in five-membered ring systems. semanticscholar.org

The activation energies for these distinct dynamic processes were determined, providing a quantitative measure of the energy barriers associated with each type of motion.

| Type of Dynamic Process | Activation Energy (kJ mol-1) |

|---|---|

| Ring Inversions (Dynamic Disorder) | 16 ± 3 |

| Torsional Librations (Constrained Motion) | 11 ± 2 |

The data in the table illustrates the energetic difference between the two observed dynamic states within the same crystal structure. The higher activation energy for ring inversion indicates a more significant energy barrier that the disordered pyrrolidine ring must overcome to change its conformation, while the lower energy for torsional librations reflects a more restricted, lower-amplitude motion. These findings are crucial for understanding how subtle variations in crystal packing and intermolecular interactions can lead to pronounced differences in the dynamic behavior of seemingly similar molecular fragments.

While the aforementioned study was not conducted on this compound itself, the principles and findings are directly applicable to the analysis of its derivatives. The conformational flexibility of the pyrrolidine ring in these compounds, coupled with the potential for various intermolecular interactions involving the 4-methylphenyl group, suggests that dynamic disorder could be a significant feature of their solid-state structures. Therefore, a thorough characterization of any derivative of this compound should include investigations into its solid-state dynamics to fully comprehend its structural and physical properties.

Computational Chemistry and Molecular Modeling in Research on 4 4 Methylphenyl Pyrrolidin 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For 4-(4-Methylphenyl)pyrrolidin-2-one, DFT studies would be instrumental in determining its most stable three-dimensional conformation (optimized geometry) by finding the minimum energy state.

This analysis reveals critical geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate a variety of electronic properties that act as descriptors of chemical reactivity. While specific DFT studies focused solely on this compound are not prominent in the literature, the methodology is widely applied to related heterocyclic compounds to understand their behavior. For instance, quantum chemical calculations are often the first step in generating descriptors for Quantitative Structure-Activity Relationship (QSAR) studies on pyrrolidin-2-one derivatives. nih.govresearchgate.net

Key reactivity descriptors that can be calculated using DFT include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

Table 1: Conceptual DFT-Calculated Reactivity Descriptors for this compound This table illustrates the type of data obtained from DFT calculations. The values are conceptual and for illustrative purposes.

| Descriptor | Definition | Conceptual Information |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates regions with electron-donating capability (e.g., the tolyl ring). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates regions susceptible to nucleophilic attack (e.g., the carbonyl carbon). |

| Energy Gap (ΔE) | ELUMO - EHOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | The power to attract electrons. | Provides insight into the overall charge-accepting nature of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. |

Molecular Simulation Techniques

While quantum mechanics describes the electronic structure of a molecule, molecular simulation techniques are used to study its dynamic behavior over time. These methods are essential for understanding how a molecule like this compound might move, change shape, and interact with biological macromolecules such as proteins.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation evolves over time.

For this compound, MD simulations would be critical for:

Exploring Conformational Landscapes: The molecule is not static; its rings can pucker and side chains can rotate. MD simulations can map the accessible conformations and the energy barriers between them, identifying the most populated and potentially bioactive shapes.

Studying Ligand-Protein Binding: If this compound is investigated as a potential drug, MD simulations can model its interaction with a target protein. This provides detailed information on the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the free energy of binding, which is a predictor of ligand affinity. The application of MD simulations is a cornerstone of modern drug discovery for validating docking results and understanding the dynamics of ligand binding. mdpi.com

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design methodologies leverage computational techniques to identify and optimize new drug candidates. These approaches can be broadly categorized as ligand-based (when the structures of active molecules are known, but the target structure is not) or structure-based (when the 3D structure of the biological target is available).

Pharmacophore modeling is a powerful ligand-based drug design technique. youtube.com A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

For a series of active analogs of this compound, a pharmacophore model would be constructed by aligning the molecules and identifying common chemical features. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Centers

Once developed, this pharmacophore model serves as a 3D query to screen large chemical databases for new molecules that possess the required features, potentially leading to the discovery of novel and structurally diverse hits. Studies on other pyrrolidine (B122466) derivatives have successfully used this approach to identify inhibitors for various biological targets. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Structural Origin in the Compound |

|---|---|

| Aromatic Ring (AR) | The 4-methylphenyl (tolyl) group. |

| Hydrophobic Region (HY) | The tolyl group and the aliphatic part of the pyrrolidine ring. |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen atom of the lactam. |

| Hydrogen Bond Donor (HBD) | The N-H group of the lactam. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

The development of a QSAR model for analogs of this compound would involve several steps:

Data Set Collection: A series of analogs with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These can describe physicochemical properties (e.g., logP), electronic properties (from quantum calculations), or topological features. nih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the biological activity.

Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation methods.

Several QSAR studies have been successfully conducted on various series of pyrrolidin-2-one derivatives, demonstrating the utility of this approach for this chemical class. nih.govresearchgate.netsci-hub.se For example, a study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified key descriptors related to their antiarrhythmic activity. nih.gov

Table 3: Example of a QSAR Data Set for Pyrrolidin-2-one Analogs with Antiarrhythmic Activity Data adapted from a study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to illustrate the components of a QSAR analysis. researchgate.net

| Compound No. | R1 | R2 | R3 | Experimental Activity (pED50) | Predicted Activity (pED50) |

|---|---|---|---|---|---|

| 1 | H | 2-OMe | H | 1.79 | 1.86 |

| 2 | H | 2-Cl | H | 1.80 | 1.79 |

| 3 | H | 2-F | H | 1.54 | 1.71 |

| 4 | OH | H | H | 1.60 | 1.88 |

| 5 | OH | 2-OMe | H | 1.43 | 1.43 |

| 6 | OH | 2-Cl | H | 1.40 | 1.44 |

| 7 | OH | 2-F | H | 1.79 | 1.58 |

Molecular Docking for Ligand-Target Interactions

Extensive searches of publicly available scientific literature and databases did not yield specific molecular docking studies focused on the compound this compound. While molecular docking is a widely utilized computational technique to predict the binding orientation and affinity of a ligand to a protein target, no research articles were identified that have published the results of such investigations for this particular molecule.

In general, molecular docking simulations for a compound like this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected biological target. The output of such a study would typically include docking scores, which estimate the binding affinity, and a detailed visualization of the binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. However, without specific studies, any discussion of its ligand-target interactions would be purely speculative.

Virtual Screening for Discovery of Novel Ligands

Similarly, a comprehensive review of scientific databases and literature found no instances of this compound being used as a scaffold or query molecule in virtual screening campaigns for the discovery of novel ligands.

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Had this compound been used in such a study, researchers would have computationally screened extensive compound libraries to find molecules with structural or chemical similarities that might confer similar biological activity. This process can lead to the identification of new hit compounds that can be further optimized. The absence of such studies in the available literature indicates that the potential of this compound as a starting point for the discovery of new bioactive molecules has not been explored or reported in this context.

Due to the lack of specific research data for this compound in the areas of molecular docking and virtual screening, no data tables or detailed research findings can be provided.

Mechanistic Investigations of Biological Interactions of 4 4 Methylphenyl Pyrrolidin 2 One Derivatives Non Clinical Research Focus

Derivatives of 4-(4-Methylphenyl)pyrrolidin-2-one have been the subject of various non-clinical studies to understand their mechanisms of action at a molecular level. These investigations have primarily centered on their ability to inhibit or modulate the activity of various enzymes and their binding affinity to specific receptors.

Studies on Monoamine Transporters (DAT, NET, SERT) Interaction

A significant area of research for derivatives of this compound, particularly pyrovalerone analogs, has been their interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govdrugs.ie These transporters are crucial for regulating the concentration of neurotransmitters in the synaptic cleft. wikipedia.org

Studies on a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs have shown that these compounds are generally potent and selective inhibitors of DAT and NET, while exhibiting relatively poor inhibitory activity at SERT. nih.govdrugs.ie This selective inhibition profile suggests a primary effect on dopamine and norepinephrine signaling pathways with less impact on serotonin trafficking. drugs.ie

The lead compound, racemic pyrovalerone, demonstrated enantioselective biological activity, with the (S)-enantiomer being the more active form. nih.govdrugs.ie For instance, the DAT inhibitory potency of the racemic mixture was found to reside almost entirely with the 2S-enantiomer. drugs.ie Competition studies using [³H]dopamine, [³H]serotonin, and [³H]norepinephrine were conducted to determine the inhibition of monoamine uptake. nih.gov

One notable exception to the general DAT/NET selectivity is the naphthyl analog (4t), which was found to be a potent, non-selective inhibitor, binding to all three monoamine transporters in the nanomolar range. nih.govdrugs.ie The 3,4-dichlorophenyl substituted analog (4u) was identified as one of the most potent and selective DAT/NET inhibitors. nih.govdrugs.ie

Table 1: Monoamine Transporter Inhibition Data for Selected Pyrovalerone Analogs

| Compound | Description | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA IC₅₀ (nM) |

|---|---|---|---|---|---|

| 4a | Racemic pyrovalerone | 30.8 | 131 | 5160 | 16.3 |

| 4b | (S)-pyrovalerone | 18.1 | 103 | 4360 | 16.3 |

| 4u | 1-(3,4-dichlorophenyl) analog | 11.5 | 37.8 | 2430 | 11.1 |

| 4t | 1-naphthyl analog | 26.3 | 76.5 | 393 | 31.7 |

Data sourced from studies on pyrovalerone analogs which are derivatives of this compound. nih.govdrugs.ie

Exploration of Enzyme Specificity and Selectivity

The specificity and selectivity of these compounds have been a key focus of investigation. As noted, many pyrovalerone-derived analogs show high selectivity for the dopamine and norepinephrine transporters over the serotonin transporter. nih.govdrugs.ie This selectivity is a critical aspect of their pharmacological profile, as it dictates their specific effects on different neurotransmitter systems. drugs.iewikipedia.org The structural modifications, such as the substitution on the phenyl ring, have been shown to significantly influence this selectivity. nih.gov For example, the 3,4-dichlorophenyl substitution in compound 4u enhances potency at DAT and NET while maintaining low affinity for SERT. nih.govdrugs.ie In contrast, replacing the phenyl group with a naphthyl moiety in compound 4t leads to a loss of selectivity and potent inhibition across all three transporters. nih.govdrugs.ie

Inhibition of Specific Enzyme Classes (e.g., Neuraminidase, Dipeptidyl Peptidase-IV, N-acylethanolamine acid amidase, Kinases)

Beyond monoamine transporters, research has extended to the effects of pyrrolidinone derivatives on other enzyme classes.

N-acylethanolamine acid amidase (NAAA): NAAA is a cysteine amidase responsible for the breakdown of bioactive lipids like palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties. nih.govpatsnap.comnih.gov Inhibition of NAAA is a therapeutic strategy to increase endogenous PEA levels. nih.gov Studies have identified pyrrolidine (B122466) derivatives as NAAA inhibitors. For example, 1-(2-biphenyl-4-yl)ethyl-carbonyl pyrrolidine was found to be a reversible and competitive NAAA inhibitor. researchgate.net Other research has described N-pentadecylcyclohexanecarboxamide and 1-(2-biphenyl-4yl)ethyl-carbonyl pyrrolidine as having potent inhibitory activity with IC₅₀ values of 4.5 μM and 2.1 μM, respectively. researchgate.net The mechanism of inhibition can be either competitive or non-competitive. nih.govresearchgate.net

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, playing a role in glucose homeostasis. nih.govnih.gov Its inhibition is a target for type 2 diabetes treatment. researchgate.netresearchgate.net Various pyrrolidine analogues have been investigated as DPP-IV inhibitors. researchgate.net For instance, substituted 2-(pyrrolidine-1-carbonyl)-pyrrolidine-4-carboxylic acid amides have been reported as potent DPP-IV inhibitors. researchgate.net

Kinases: Kinases are a broad family of enzymes involved in cell signaling. Certain pyrrolidinone derivatives have been developed as inhibitors of specific kinases. For example, novel pyrrolidinone derivatives have been described as inhibitors of NF-κB inducing kinase (NIK), a target for autoimmune and inflammatory diseases. nih.gov Other research has explored dual-target agents that modulate both the 5-HT6 serotonin receptor and kinases like MARK4, ROCK, or CDK5, which are implicated in Alzheimer's disease. nih.gov

Neuraminidase: This enzyme is a target for influenza research. medchemexpress.com While specific derivatives of this compound were not explicitly identified as neuraminidase inhibitors in the provided context, the broader class of heterocyclic compounds is often explored for such activities. One study identified a potent neuraminidase inhibitor, Neuraminidase-IN-4, though its direct structural relation to the primary compound of interest is not specified. medchemexpress.com

Receptor Binding and Ligand-Receptor Interaction Studies

The interaction of this compound derivatives with various G-protein coupled receptors (GPCRs) has also been a subject of non-clinical research.

Affinity and Selectivity Profiling for G-Protein Coupled Receptors (GPCRs), including Serotonin Receptors (e.g., 5-HT6R, 5HT1A, 5HT1B, 5HT1C) and Dopamine Receptors (e.g., D1, D2, D3)

Investigations into the binding profiles of pyrovalerone analogs at several key GPCRs have been conducted. A subset of these compounds was evaluated for affinity at serotonin receptors (5HT₁ₐ, 5HT₁ₑ, 5HT₁C) and dopamine receptors (D₁, D₂, D₃). nih.govdrugs.ie The results indicated that these specific analogs had no significant affinity for these receptors, further highlighting their selectivity for monoamine transporters. nih.govdrugs.ie

However, the broader class of pyrrolidine-containing molecules has been extensively studied for GPCR activity.

Dopamine Receptors: The dopamine receptor family (D1-D5) is crucial for various neurological functions. nih.gov Different scaffolds containing a pyrrolidine ring have been designed to achieve selectivity for specific dopamine receptor subtypes. For instance, N-(3-pyrrolidinylmethyl)benzamides have been synthesized and shown to have tunable binding profiles for D₂, D₃, and D₄ receptors based on their stereochemistry. nih.gov Other studies have focused on N-phenylpiperazine analogs, which can achieve high D₃ versus D₂ receptor selectivity. mdpi.comresearchgate.net

Serotonin Receptors: The serotonin receptor system is another major target. Research has explored 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the 5-HT₂C receptor. nih.gov Additionally, significant effort has been put into developing ligands for the 5-HT₆ receptor as potential treatments for cognitive disorders. nih.gov

Molecular Basis of Ligand Recognition and Binding Modes

Understanding how these ligands bind to their targets is crucial for rational drug design.

For NAAA inhibitors, kinetic analyses have revealed both competitive and non-competitive mechanisms of action, suggesting different binding modes within the enzyme's active site or at allosteric sites. nih.govresearchgate.net

In the context of dopamine receptors, the ability of some N-phenylpiperazine benzamides to selectively bind the D₃ subtype has been attributed to a bitopic binding mode, where the ligand interacts with both the primary orthosteric binding site and a secondary binding pocket. mdpi.com

For GPCRs in general, ligand binding initiates a conformational change that allows coupling with specific G-proteins. The selectivity of this coupling is complex and can be influenced by the specific ligand bound to the receptor. nih.gov The structural basis for ligand recognition often involves specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the receptor's binding pocket.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies aim to identify the key chemical features, known as pharmacophores, and the influence of various substituents and their stereochemistry on the compound's action and potency. nih.gov For derivatives of this compound, SAR investigations focus on modifying the core structure to enhance biological potency and selectivity for specific targets. The pyrrolidine-2-one ring, a common scaffold in bioactive molecules, provides a versatile platform for such modifications. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-aryl-pyrrolidin-2-one derivatives can be significantly altered by modifying substituents on both the aromatic ring and the pyrrolidin-2-one core. These modifications can influence the compound's interaction with biological targets, its physicochemical properties like lipophilicity and electronic distribution, and ultimately its efficacy. nih.govnih.gov

The nature of the substituent on the phenyl ring at the 4-position of the pyrrolidin-2-one is critical. The methyl group in this compound is an electron-donating group (EDG) that can increase hydrophobicity and influence interactions with receptors. nih.gov Studies on related structures, such as pyrovalerone analogs where a 4-methylphenyl group is also present, show that modifications to this ring have a profound impact on activity. For instance, altering or replacing the methyl group can modulate potency and selectivity. nih.gov In a broader context of drug design, the addition of halogen atoms (electron-withdrawing groups, or EWGs) or other EDGs like methoxy (B1213986) groups to the aryl ring is a common strategy to optimize biological activity. nih.gov

Substitutions on the pyrrolidin-2-one ring itself are also pivotal. Functionalization at the N1, C3, and C5 positions can lead to derivatives with diverse pharmacological profiles. For example, the introduction of a 3,5-dimethyl-1H-pyrazole-1-carbonyl group at different positions of the 4-hetaryl-2-pyrrolidone core has been shown to yield compounds with nootropic and anxiolytic activities. nih.gov The specific placement of these functional groups is crucial, as it dictates the spatial arrangement and potential for hydrogen bonding and other interactions with target proteins. nih.gov

The table below summarizes the general effects of substituent modifications on the biological activity of 4-aryl-pyrrolidin-2-one derivatives based on established medicinal chemistry principles.

| Modification Site | Substituent Type | General Impact on Biological Activity | Example / Rationale |

|---|---|---|---|

| Aryl Ring (at C4) | Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Can increase hydrophobicity and may enhance binding affinity to certain receptors. nih.gov | The methyl group in this compound. |

| Aryl Ring (at C4) | Electron-Withdrawing Groups (e.g., -Cl, -F) | Alters electronic properties, potentially improving cell permeability or target interaction. nih.gov | In related pyrovalerone analogs, dichlorophenyl substitution leads to potent dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitors. nih.gov |

| Pyrrolidinone Ring (N1) | Alkyl or Aryl Groups | Modulates lipophilicity and can introduce additional binding interactions. | N-substituted pyrrolidinones often exhibit a wide range of CNS activities. |

| Pyrrolidinone Ring (C3 or C5) | Carbonyl-containing groups | Introduces hydrogen bond acceptors, potentially increasing potency. | Synthesis of 3(5)-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-hetaryl-2-pyrrolidones resulted in compounds with nootropic and anxiolytic properties. nih.gov |

Role of Stereochemistry in Biological Interactions

Stereochemistry is a critical determinant of a molecule's biological activity, as physiological systems, particularly enzymes and receptors, are chiral. libretexts.org The specific three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a target protein. libretexts.orgmdpi.com The this compound scaffold contains at least one chiral center at the C4 position. Further substitutions on the pyrrolidin-2-one ring can introduce additional stereocenters (e.g., at C3 and C5), leading to multiple diastereomers and enantiomers, each with potentially distinct biological profiles. nih.govnih.gov

Furthermore, enantiomers of a chiral drug can exhibit significant differences in potency and efficacy. nih.gov In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable effects. libretexts.org For instance, in studies of pyrovalerone, a related compound, the S-isomer was found to be the more biologically active enantiomer for inhibiting dopamine and norepinephrine transporters. nih.gov This enantioselectivity underscores the importance of controlling stereochemistry during the synthesis and development of new therapeutic agents based on the 4-aryl-pyrrolidin-2-one scaffold. nih.govnih.gov

The table below illustrates the importance of stereochemistry in the biological interactions of chiral pyrrolidin-2-one derivatives.

| Stereochemical Feature | Impact on Biological Interactions | Example / Rationale |

|---|---|---|

| Enantiomers (e.g., R vs. S at C4) | Enantiomers can have different binding affinities for chiral receptors or enzymes, leading to differences in potency and selectivity. libretexts.org | For the related compound pyrovalerone, the (S)-enantiomer is more potent as a monoamine uptake inhibitor than the (R)-enantiomer. nih.gov |

| Diastereomers (e.g., cis vs. trans) | The relative orientation of substituents affects the overall molecular shape, which is critical for target binding. nih.gov | For a series of N-substituted oxybenzyl pyrrolidine acid analogs, the cis-configuration of substituents at positions 3 and 4 was preferred for potent PPARα/γ dual agonism. nih.gov |

| Absolute Configuration | The specific absolute configuration (e.g., (4R, 5R)) can be essential for activity. | Specific diastereomers of 4-hetaryl-2-pyrrolidone-3(5)-carboxamides were synthesized to obtain pure stereoisomers for biological testing. nih.gov |

Advanced Research Applications and Future Directions for 4 4 Methylphenyl Pyrrolidin 2 One Scaffolds

Design and Synthesis of Chemically Diverse Pyrrolidin-2-one Scaffolds for Research Purposes

The generation of chemically diverse libraries of pyrrolidin-2-one scaffolds is fundamental to discovering new research compounds. Synthetic chemists employ various strategies to introduce structural variety, which is crucial for exploring structure-activity relationships (SAR).

Key synthetic strategies include:

Lactamization of γ-amino acids or their precursors: This is a common method, often starting from precursors like γ-butyrolactone (GBL). For instance, reacting GBL with primary amines at high temperatures (200-300°C) or with hydrazine (B178648) hydrate (B1144303) can produce N-substituted pyrrolidin-2-ones, such as 1-aminopyrrolidin-2-one. researchgate.netuomustansiriyah.edu.iqresearchgate.net

Cyclization Reactions: The construction of the pyrrolinone ring can be achieved via intramolecular condensation of an N-protected amino dione, which itself can be prepared from a protected alpha-amino ketone and an aldehyde. nih.gov

Multi-component Reactions: Automated three-component synthesis has been used to efficiently create libraries of γ-lactams, demonstrating a modern approach to rapid diversification. uomustansiriyah.edu.iq

Two-Directional Synthesis: This strategy allows for the rapid creation of complex molecular architectures from simple starting materials. It is particularly effective for generating linear, functionalized substrates that can be "folded" into bicyclic and tricyclic scaffolds through cascade reactions, providing significant scaffold diversity. beilstein-journals.org

Modification of Chiral Precursors: Optically active 2-pyrrolidinones can be synthesized starting from natural chiral synthons like S-pyroglutamic acid. This approach allows for the introduction of various substituents at different positions while retaining specific stereochemistry, which is critical for interacting with enantioselective biological targets. nih.gov

Ring Contraction of Piperidine (B6355638) Derivatives: A selective synthesis of pyrrolidin-2-ones can be achieved through the cascade reactions of N-substituted piperidines, offering a novel route to the core scaffold. rsc.org

These methods enable the decoration of the pyrrolidin-2-one core with a wide array of functional groups. For example, computational analysis of disubstituted pyrrolidines and piperidines, decorated with simple groups like acetyl, mesyl, or methyl, reveals a high degree of shape diversity, underscoring that even simple modifications can lead to significant structural variation. nih.gov

Table 1: Synthetic Strategies for Pyrrolidin-2-one Scaffold Diversification

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Lactamization of GBL | Reaction of γ-butyrolactone (GBL) with various amines or hydrazine hydrate. | A fundamental and widely used method for accessing N-substituted pyrrolidin-2-ones. | researchgate.netuomustansiriyah.edu.iqresearchgate.net |

| Two-Directional Synthesis | Builds complex molecules by extending a simple starting material in two directions, followed by cyclization. | Efficiently generates scaffold diversity, leading to polycyclic and natural-product-like structures. | beilstein-journals.org |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials, such as S-pyroglutamic acid, to create optically active derivatives. | Maintains stereochemical integrity, crucial for studying interactions with chiral biological targets. | nih.gov |

| Ring Contraction | Synthesis from larger ring systems, such as the deformylative functionalization of piperidine derivatives. | Provides an alternative and selective pathway to the pyrrolidin-2-one core. | rsc.org |

Exploration of 4-(4-Methylphenyl)pyrrolidin-2-one Derivatives as Chemical Probes in Biological Systems

Derivatives of the this compound scaffold are valuable as chemical probes to investigate biological systems. These compounds can be designed to interact with specific molecular targets, such as enzymes and transporters, allowing researchers to modulate their function and study the resulting physiological effects.

For example, pyrovalerone, or 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, and its analogs have been synthesized and evaluated as inhibitors of monoamine transporters. nih.govdrugs.ie Research in this area has shown that these compounds can be potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) with less activity at the serotonin (B10506) transporter (SERT). nih.govdrugs.ie The S-enantiomer of the lead compound was found to be the more biologically active form. drugs.ie This selectivity makes such derivatives useful tools for studying the roles of specific monoamine transporters in neurotransmission.

The metabolism of related compounds has also been investigated. The designer drug 1-(4-Methylphenyl)-2-pyrrolidin-1-ylhexan-1-one (MPHP) is primarily metabolized to 4'-hydroxymethyl-α-pyrrolidinohexanophenone (HO-MPHP). oup.com The biotechnological synthesis of this metabolite using fission yeast expressing human cytochrome P450 enzymes has been developed to produce a reference standard for quantitative studies, highlighting the use of these compounds in exploring drug metabolism pathways. oup.com

The exploration of these derivatives as chemical probes involves:

Synthesis of Analog Libraries: Creating a series of related compounds where specific parts of the molecule, such as the aryl substituent or the alkyl chain, are systematically varied.

In Vitro Biological Evaluation: Testing the compounds for their ability to interact with specific targets, such as measuring their binding affinity (Ki) or inhibitory concentration (IC50) against enzymes or transporters. drugs.ienih.gov

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in the chemical structure affect biological activity to identify key pharmacophoric features. nih.gov

Table 2: Biological Targets of Pyrrolidin-2-one Based Chemical Probes

| Derivative Class | Biological Target | Research Application | Reference |

|---|---|---|---|

| Pyrovalerone Analogs | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Investigating monoamine reuptake mechanisms and their role in the central nervous system. | nih.govdrugs.ie |

| MPHP and Metabolites | Cytochrome P450 (CYP) Enzymes | Studying drug metabolism pathways and producing analytical standards for toxicology. | oup.com |

| General Pyrrolidin-2-one Derivatives | Lipoxygenases (LOX) | Probing inflammatory pathways and developing anti-inflammatory agents. | nih.gov |

Strategies for Optimization of Research Leads Derived from Pyrrolidin-2-one Structures

Once a "hit" or "lead" compound with desirable biological activity is identified from screening, lead optimization is performed to refine its properties into a more potent and effective research tool or potential drug candidate. danaher.compatsnap.com This iterative process involves designing, synthesizing, and testing new analogs to improve efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.comnih.gov

Key strategies for optimizing pyrrolidin-2-one leads include:

Structure-Activity Relationship (SAR) Analysis: This is a fundamental approach where the relationship between the chemical structure and biological activity is systematically studied. By making small, deliberate modifications to the lead compound, researchers can identify which functional groups are essential for activity and which can be altered to improve properties. patsnap.comnih.gov

Direct Chemical Manipulation: This involves modifying the lead structure by adding or swapping functional groups, making isosteric replacements (substituting one group with another that has similar physical or chemical properties), or altering ring systems. danaher.comnih.gov For example, in a series of ghrelin receptor agonists based on a pyrrolidine (B122466) scaffold, optimization efforts focused on increasing permeability and reducing affinity for efflux transporters like P-glycoprotein. researchgate.net

Structure-Based and Computational Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can predict how modifications will affect the binding of the compound. danaher.compatsnap.com Quantitative structure-activity relationship (QSAR) modeling can also be used to build statistical models that predict the activity of new analogs. patsnap.com

Pharmacokinetic Optimization: This focuses on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound. Modifications are made to enhance properties like solubility, metabolic stability, and cell permeability. danaher.compatsnap.comnih.gov

A study on pyrrolidine derivatives as ghrelin receptor agonists illustrates this process. An initial lead was potent but had poor oral absorption due to low permeability and P-glycoprotein efflux. The optimization campaign involved synthesizing and studying new derivatives to overcome these liabilities, aiming for a profile suitable for a clinical candidate. researchgate.netnih.govacs.org

Table 3: Common Lead Optimization Strategies

| Strategy | Objective | Example Technique | Reference |

|---|---|---|---|

| SAR-Directed Optimization | Enhance potency and selectivity. | Systematically modify functional groups to identify key pharmacophores. | patsnap.comnih.gov |

| Bioisosteric Replacement | Improve biological activity or pharmacokinetics. | Replace a functional group (e.g., -COOH) with a bioisostere (e.g., tetrazole). | patsnap.com |

| Scaffold Hopping | Discover novel chemical series with improved properties. | Replace the core chemical structure while maintaining key binding interactions. | patsnap.com |

| ADMET Profiling | Improve drug-like properties. | Modify the structure to increase solubility, metabolic stability, and reduce toxicity. | danaher.comnih.gov |

Emerging Research Directions in the Field of Substituted Pyrrolidin-2-ones

Research into substituted pyrrolidin-2-ones continues to evolve, with several emerging directions promising to expand their utility in chemical biology and medicinal chemistry.

Novel Therapeutic Applications: The pyrrolidin-2-one scaffold is being explored for new therapeutic applications beyond its traditional use in CNS disorders. For instance, pyrrolidine-2,3-diones have shown potent anti-biofilm properties against S. aureus, representing a promising avenue for developing antimicrobial adjuvants. rsc.org Additionally, pyrrolidine-based hybrid molecules, which combine the pyrrolidine core with other pharmacologically active moieties like thiazole (B1198619) or indole, are being designed to target a wide range of diseases, including cancer and microbial infections. frontiersin.orgnih.gov

Advanced Synthetic Methodologies: New synthetic methods are enabling more efficient and selective access to complex pyrrolidin-2-one derivatives. Cobalt-catalyzed enantioconvergent coupling of isocyanates with racemic tertiary alkyl halides has been reported for synthesizing sterically congested chiral amides, including pyrrolidin-2-one structures with α-quaternary stereocenters. acs.org Furthermore, systematic investigations into the reactivity of intermediates like cyclic, nonstabilized isodiazenes are leading to novel transformations, such as nitrogen-atom insertion into pyrrolidines to form cyclic hydrazones, which can serve as precursors to other valuable N-N bond-containing heterocycles. acs.orgacs.org

Diversity-Oriented Synthesis (DOS) for Broader Chemical Space Exploration: The principles of DOS are being applied to create libraries of pyrrolidin-2-ones with greater scaffold diversity. Strategies like two-directional synthesis are being used to rapidly generate complex, natural-product-like alkaloid scaffolds from simple linear precursors, enabling the exploration of previously inaccessible regions of chemical space. beilstein-journals.org

Development as Versatile Chemical Biology Tools: The inherent properties of the pyrrolidin-2-one scaffold, including its 3D structure and capacity for stereochemical complexity, make it an ideal starting point for developing sophisticated chemical probes. nih.govnih.gov Future research will likely focus on creating highly selective and potent probes for new and challenging biological targets, such as protein-protein interactions and allosteric binding sites, to further unravel complex biological processes.

These emerging areas highlight the enduring importance and adaptability of the pyrrolidin-2-one scaffold in modern chemical and biomedical research.

Q & A

Q. How is 4-(4-Methylphenyl)pyrrolidin-2-one synthesized, and what characterization techniques confirm its structure?

The synthesis typically involves cyclization or condensation reactions using 4-methylphenyl precursors. For example, derivatives of pyrrolidin-2-one are synthesized via multi-step reactions involving sulfonamide coupling or pyridyl intermediates under controlled conditions (e.g., NaOH in dichloromethane) . Characterization relies on 1H NMR (δ 2.26 ppm for methyl groups, aromatic protons at 7.1–8.5 ppm), IR spectroscopy (NH stretches ~3089 cm⁻¹, S=O peaks at 1332/1160 cm⁻¹), and mass spectrometry (m/z 645 for related analogs) .

Q. What spectroscopic data are critical for verifying the structure of this compound?

Key data include:

Q. What safety precautions are recommended when handling pyrrolidin-2-one derivatives?

Follow GHS guidelines for acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles), ensure ventilation, and store in cool, dry conditions. Emergency measures include rinsing skin/eyes with water and seeking medical attention for exposure .

Q. What are the key physicochemical properties influencing experimental design?

The compound’s solubility (likely polar organic solvents), melting point (223–225°C for analogs), and stability under varying pH/temperature are critical. These properties guide solvent selection, reaction conditions, and storage protocols .

Advanced Questions

Q. How can researchers address discrepancies in reported melting points or spectral data?

Systematic reproducibility checks under standardized conditions (e.g., heating rate for melting points) and cross-validation using multiple techniques (e.g., XRD for crystallinity, DSC for thermal behavior) are essential. Contradictions may arise from impurities or polymorphic forms, requiring advanced purification (e.g., column chromatography) .

Q. What strategies optimize the reaction yield of this compound?

- Catalyst screening : Use palladium or copper catalysts for coupling reactions.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility.

- Temperature control : Gradual heating (e.g., 60–80°C) prevents side reactions.

Yield improvements (e.g., 80% in sulfonamide derivatives) are achieved via iterative condition tuning .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal XRD with SHELXL software refines bond lengths/angles and confirms stereochemistry. For example, a high-resolution dataset (R factor = 0.039) resolves torsional angles in pyrrolidin-2-one analogs, distinguishing keto-enol tautomers .

Q. What in vitro models are suitable for evaluating biological activity?

- Enzyme inhibition assays : Target kinases or receptors where pyrrolidin-2-one scaffolds show affinity.

- Cell-based models : Use cancer cell lines (e.g., MCF-7) to assess cytotoxicity.